ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, methyl, thiophene, and thienylcarbonyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with appropriate reagents to form the fluorophenyl intermediate.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving thiophene derivatives and suitable catalysts.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the thiophene ring and other substituents under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar fluorophenyl group but includes a thiazole ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16FNO3S2 |
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Molecular Weight |
389.5g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16FNO3S2/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22) |
InChI Key |
RTLAEAZMQKSZAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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